N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide
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Overview
Description
N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with allyl bromide and phenylmethanamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various nitro and amine derivatives, as well as substituted thiazole compounds.
Scientific Research Applications
N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and thiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with target molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(3-nitrophenyl)acetamide: Known for its optical properties and used in nonlinear optics.
N-(2-hydroxy-3-nitrophenyl)acetamide: Studied for its bioactive properties.
Tris(3-nitrophenyl)phosphine: Used as a flame retardant.
Uniqueness
N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide is unique due to its combination of a thiazole ring, nitrophenyl group, and allyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H18BrN3O2S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-benzyl-4-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C19H17N3O2S.BrH/c1-2-11-21-18(16-9-6-10-17(12-16)22(23)24)14-25-19(21)20-13-15-7-4-3-5-8-15;/h2-10,12,14H,1,11,13H2;1H |
InChI Key |
CSEVFRWDOFKKMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CSC1=NCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-].Br |
Origin of Product |
United States |
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